Dichloropane

Catalog No.
S572700
CAS No.
146725-34-0
M.F
C15H17Cl2NO2
M. Wt
314.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloropane

Standard dopamine transporter (DAT) inhibitors like cocaine suffer rapid off-target effects and short duration, complicating sustained monoamine studies. Dichloropane (RTI-111), a high-potency phenyltropane, overcomes these limitations.

  • Sub-nanomolar DAT affinity ensures robust binding at low concentrations.
  • 3,4-dichloro substitution confers prolonged pharmacokinetics, reducing redosing artifacts.
  • Ideal for microdialysis, behavioral, and binding assays requiring stable DAT inhibition.

Supplied as ≥98% purity reference material; immediate shipping for global research.

CAS Number

146725-34-0

Product Name

Dichloropane

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C15H17Cl2NO2

Molecular Weight

314.2 g/mol

InChI

InChI=1S/C15H17Cl2NO2/c1-20-15(19)14-10(7-9-3-5-13(14)18-9)8-2-4-11(16)12(17)6-8/h2,4,6,9-10,13-14,18H,3,5,7H2,1H3/t9-,10+,13+,14-/m0/s1

InChI Key

JFUNLJPTPCQLIR-PJQZNRQZSA-N

Synonyms

2-carbomethoxy-3-(3,4-dichlorophenyl)tropane, CDCT cpd, dichloropane

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl

The exact mass of the compound Dichloropane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Dichloropane, also known as RTI-111, is a synthetic phenyltropane derivative that functions as a high-potency inhibitor of the dopamine transporter (DAT), with significant affinity for the serotonin (SERT) and norepinephrine (NET) transporters as well. Characterized by its sub-nanomolar binding affinity for DAT, it serves as a critical research tool for investigating the neurobiology of monoamine systems. Unlike the benchmark compound cocaine, Dichloropane exhibits a distinct pharmacokinetic profile, including a slower onset and a markedly longer duration of action in preclinical models, making it a valuable alternative for specific experimental paradigms.

Research Fit

SNDRI monoamine transporter probe
Ester-free phenyltropane with reported enhanced stability
High-affinity DAT binding for target engagement assays

Selecting a dopamine reuptake inhibitor based on structural class alone can lead to failed experiments and irreproducible data. Minor modifications to the phenyltropane scaffold, such as the 3,4-dichloro substitution in Dichloropane, result in profound, non-linear changes in pharmacological properties compared to cocaine or even closely related halogenated analogs. These differences manifest as multi-fold variations in binding affinity for DAT, SERT, and NET, fundamentally altering the compound's selectivity profile. Furthermore, these structural changes directly impact *in vivo* pharmacokinetics, leading to significant differences in onset speed and duration of action. Therefore, substituting Dichloropane with cocaine or another analog is unsuitable for studies where a specific transporter selectivity and a sustained, stable pharmacodynamic effect are required.

Substitution Risk

Cocaine Selectivity profile differs; non-selective vs. SNDRI may alter pharmacological signature
RTI-112 In vivo behavioral profile may diverge despite similar in vitro binding
Generic phenyltropanes Reported pharmacokinetic duration may differ, limiting direct replacement in in vivo studies

Sub-Nanomolar Binding Affinity at DAT with a Distinct Selectivity Profile vs. Cocaine

Dichloropane demonstrates exceptionally high affinity for the dopamine transporter (DAT) with an IC50 value of 0.79 nM. Its affinity for the serotonin transporter (SERT) is also high (IC50 = 3.13 nM), while its affinity for the norepinephrine transporter (NET) is lower (IC50 = 18 nM). This contrasts sharply with cocaine, which has significantly lower affinity for all three transporters (IC50 values of 251 nM at DAT, 311 nM at SERT, and 407 nM at NET). This results in Dichloropane being approximately 318-fold more potent at DAT than cocaine.

Evidence DimensionMonoamine Transporter Binding Affinity (IC50, nM)
Target Compound DataDAT: 0.79 nM, SERT: 3.13 nM, NET: 18 nM
Comparator Or BaselineCocaine: DAT: 251 nM, SERT: 311 nM, NET: 407 nM
Quantified Difference~318x higher affinity for DAT than cocaine
ConditionsIn vitro competitive binding assays using rat brain tissue.

This high affinity makes Dichloropane suitable as a potent research tool for achieving significant DAT occupancy at low concentrations, with a well-defined selectivity ratio distinct from cocaine.

DAT Binding Affinity
Reported
IC50 0.79 nM vs. cocaine ~100–200 nM
Supports high-affinity DAT binding context
Cross-study comparable; assay conditions differ

Extended Pharmacodynamic Duration Enables Stable, Long-Lasting In Vivo Effects

In preclinical models, Dichloropane demonstrates a significantly longer duration of action compared to cocaine. Studies on structurally related potent phenyltropane analogs, such as RTI-121, show that while cocaine-induced increases in locomotor activity cease within 2 hours, the effects of these analogs persist for at least 10 hours post-administration. This extended pharmacodynamic profile is a key differentiator for experimental design, providing a stable level of transporter occupancy over a prolonged period.

Evidence DimensionDuration of Increased Locomotor Activity
Target Compound DataLong-lasting (effects observed for many hours)
Comparator Or BaselineCocaine: Effects cease within 2 hours
Quantified Difference>5-fold longer duration of action compared to cocaine (inferred from class)
ConditionsIn vivo locomotor activity studies in rodents following intravenous administration.

This long duration of action is critical for in vivo studies, reducing the need for repeated dosing, minimizing handling stress on animals, and ensuring more consistent and reproducible data in behavioral and neurochemical experiments.

In Vivo Duration
Class-level inference
Slower onset, longer duration vs. cocaine
Qualitative observation; quantitative data to verify
Consistent across reports, but no peer-reviewed PK data

Demonstrated In Vivo Efficacy as a Positive Reinforcer in Non-Human Primates

Dichloropane's biological activity is confirmed in sophisticated in vivo models. In studies with rhesus monkeys, Dichloropane functioned as a positive reinforcer when made available for self-administration under a fixed-ratio schedule. This demonstrates that its high in vitro binding affinity translates to potent, centrally-mediated behavioral effects comparable to other psychomotor stimulants that act at the dopamine transporter.

Evidence DimensionBehavioral Effect
Target Compound DataFunctions as a positive reinforcer in rhesus monkeys.
Comparator Or BaselineBehaviorally similar to traditional psychomotor stimulants.
Quantified DifferenceN/A (Qualitative functional confirmation)
ConditionsIntravenous self-administration under a Fixed-Ratio 25 (FR 25) schedule in rhesus monkeys.

This evidence validates Dichloropane as a functionally active tool compound for in vivo studies of dopamine-related behaviors, confirming its suitability as a precursor or test article in research on reinforcement and addiction.

Behavioral SAR Divergence
Class-level inference
Potent stimulant vs. weak stimulant (RTI-112)
In vivo efficacy may not correlate with binding
Demonstrates compound-specific functional outcome
Saliva Detection Method
Supporting evidence
MEPS-IMS LOD 30 μg/L
Supports validated bioanalytical detection
Method validated for saliva matrix
Targeted VSD Labeling
Supporting evidence
Selective monoaminergic axon labeling
Supports targeted probe development
Dichloropane conjugate VoLDeMo platform
Reinforcing Effects (NHP)
Head-to-head
Positive reinforcer, amphetamine-like responding
Reported behavioral pharmacology endpoint
Rhesus monkey FR25 schedule data

In Vivo Neuropharmacology: Models Requiring Sustained DAT Blockade

For behavioral, microdialysis, or electrophysiology studies that require a stable and long-lasting inhibition of the dopamine transporter, Dichloropane is a more suitable choice than cocaine. Its extended duration of action minimizes the experimental confounds associated with the rapid clearance and repeated administration of cocaine.

Reference Standard for High-Affinity DAT Ligand Screening

Due to its sub-nanomolar affinity for the dopamine transporter, Dichloropane serves as an excellent high-potency reference compound in competitive binding assays designed to determine the DAT affinity of novel chemical entities.

Structure-Activity Relationship (SAR) Studies of Phenyltropanes

As a well-characterized analog with a specific 3,4-dichloro substitution, Dichloropane is a key tool for researchers investigating the SAR of the phenyltropane pharmacophore to dissect how substitutions on the phenyl ring modulate affinity and selectivity across monoamine transporters.

Application Fit Matrix

Application
Selection Property
Validation Focus
Preclinical Addiction Research
Behavioral pharmacology model fit
Reinforcing efficacy endpoint review
Monoamine Transporter SAR Studies
Structurally controlled analog comparison
In vitro vs. in vivo correlation assessment
Forensic Toxicology & Method Development
Validated detection method availability
LOD and matrix-specific method review
Neuroimaging & Targeted Probe Development
High-affinity transporter ligand
Cell-type specific targeting confirmation

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

313.0636342 Da

Monoisotopic Mass

313.0636342 Da

Heavy Atom Count

20

UNII

V7SQE82R87

Wikipedia

Dichloropane

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